molecular formula C17H18N4O2S B2776724 1-(2-methoxyphenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1796964-27-6

1-(2-methoxyphenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2776724
CAS No.: 1796964-27-6
M. Wt: 342.42
InChI Key: QYHCNGAAELNMGX-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a heterocyclic urea derivative featuring a methoxyphenyl group, a thiophene-substituted pyrazole ring, and an ethylurea linker. The methoxyphenyl group contributes to lipophilicity and π-π interactions, while the thiophene-pyrazole moiety may enhance binding to biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-23-15-6-3-2-5-13(15)19-17(22)18-9-11-21-10-8-14(20-21)16-7-4-12-24-16/h2-8,10,12H,9,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHCNGAAELNMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methoxyphenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This compound combines various pharmacophores, including a methoxyphenyl group, a thiophene ring, and a pyrazole moiety, which are known for their diverse biological properties. This article delves into the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological effects.

Molecular Structure

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_4O_2S, with a molecular weight of approximately 320.38 g/mol. The structure features:

  • A methoxyphenyl group that enhances lipophilicity.
  • A thiophene ring known for its electron-rich nature.
  • A pyrazole moiety that contributes to various biological activities.

Crystal Structure

The crystal structure analysis reveals that the compound adopts a V-shaped conformation due to the arrangement of the piperazine ring connecting the thiophene and methoxyphenyl groups. The dihedral angles between these groups indicate significant steric interactions that may influence biological activity .

Anticancer Activity

Recent studies have indicated that derivatives of urea and thiourea possess significant anticancer properties. For instance, compounds containing pyrazole derivatives have shown promise in inhibiting cancer cell proliferation across various cell lines. Specifically, This compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Derivatives with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, compounds containing thiophene rings have been associated with potent antibacterial properties, suggesting that this compound may exhibit similar effects .

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of Enzymatic Activity : Compounds like this one may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways .

Study 1: Cytotoxicity Evaluation

A study conducted by El-Emam et al. synthesized various urea derivatives and evaluated their cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results indicated that compounds with a thiophene moiety exhibited enhanced cytotoxicity compared to those without it .

CompoundCell LineIC50 (µM)
AMDA-MB-23112.5
BHCT11615.0
CU93710.0

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of similar urea derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with thiophene groups significantly inhibited bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .

CompoundBacteriaMIC (µg/mL)
DStaphylococcus aureus0.5
EEscherichia coli1.0

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest for various research fields:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, show significant anticancer properties. Studies have demonstrated that they can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells, through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

In vitro studies have shown that 1-(2-methoxyphenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential use as an antibacterial agent .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different experimental setups:

StudyObjectiveFindings
Shenvi et al. (2013)Evaluate anticancer effectsSignificant cytotoxicity against A549 cell line; induced apoptosis
Hsieh et al. (2000)Assess anti-inflammatory activityInhibition of TNF-alpha release in macrophages
Kendre et al. (2015)Test antimicrobial propertiesEffective against Gram-positive and Gram-negative bacteria

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. The compound’s interaction with specific molecular targets, such as enzymes involved in cancer progression or inflammation pathways, is an area of active research.

Comparison with Similar Compounds

Key Observations :

  • Compared to pyrrole-containing derivatives (e.g., ), the thiophene group may improve metabolic stability due to sulfur’s resistance to oxidation.

Physicochemical Properties

  • Solubility : The methoxyphenyl group may reduce aqueous solubility compared to polar pyrimidine derivatives (e.g., ).
  • Melting Points : Urea derivatives with rigid substituents (e.g., 9a: 148–150°C ) typically exhibit higher melting points than flexible analogues.

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